Phenazine Methosulfate

Description

Properties

IUPAC Name |

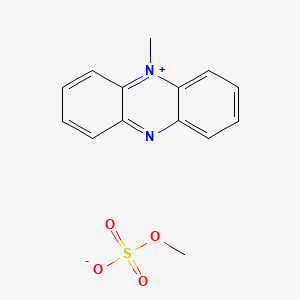

5-methylphenazin-5-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGJTUSBYWCRBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059783 | |

| Record name | Phenazinium, 5-methyl-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to brown solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methylphenazonium methosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

299-11-6 | |

| Record name | Phenazine methosulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenazonium methosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazine methosulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazinium, 5-methyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenazinium, 5-methyl-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylphenazinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPHENAZONIUM METHOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3GYQ3401Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Phenazine Methosulfate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenazine (B1670421) methosulfate (PMS) is a versatile and widely utilized compound in biochemical and cellular research. Its core function lies in its ability to act as a potent electron carrier, facilitating the transfer of electrons between various molecules. This property makes it an invaluable tool in a multitude of assays designed to measure cellular health, metabolic activity, and enzymatic function. However, its capacity to generate reactive oxygen species (ROS) also positions it as a significant modulator of cellular signaling pathways and a potential cytotoxic agent. This technical guide provides a comprehensive overview of the mechanism of action of PMS, detailing its biochemical properties, experimental applications, and its impact on cellular processes.

Physicochemical and Redox Properties of Phenazine Methosulfate

This compound is a cationic, water-soluble molecule with a distinct yellow color in its oxidized state. Upon accepting electrons, it is reduced to a colorless form. This stark color change, coupled with its ability to interact with various redox-active molecules, forms the basis of its utility in colorimetric assays.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O₄S | [1] |

| Molecular Weight | 306.3 g/mol | [1] |

| Melting Point | 158-160 °C | [1] |

| Appearance | Yellow to brown powder | |

| Extinction Coefficient (ε) | 26,300 M⁻¹cm⁻¹ at 387 nm (pH 2-8) | [1] |

| Redox Potential (E₀') | +0.054 V and -0.172 V | [2] |

Core Mechanism: Electron Carrier and Redox Cycling

The primary mechanism of action of PMS revolves around its function as an electron shuttle. It can readily accept electrons from reducing agents, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), and subsequently donate them to a variety of acceptor molecules.[1] This process, known as redox cycling, is central to its application in biochemical assays and its biological effects.

Reduction of this compound

PMS can be reduced non-enzymatically by cellular reductants like NADH and NADPH.[1] Additionally, it can be reduced by flavoprotein dehydrogenases, such as succinate (B1194679) dehydrogenase.[1] The reduction of PMS involves the transfer of two electrons, converting the oxidized, yellow PMS cation to its reduced, colorless form.

Oxidation of Reduced this compound and Electron Transfer

The reduced form of PMS is highly unstable and readily auto-oxidizes in the presence of an electron acceptor. This rapid re-oxidation is a key feature of its catalytic cycle. Common electron acceptors for reduced PMS include:

-

Tetrazolium Salts (MTT, XTT, MTS, NBT): In cell viability and cytotoxicity assays, reduced PMS transfers electrons to tetrazolium salts. This reduction results in the formation of intensely colored formazan (B1609692) products, which can be quantified spectrophotometrically.[3][4]

-

Molecular Oxygen (O₂): In the presence of oxygen, reduced PMS can transfer electrons to O₂, leading to the formation of the superoxide (B77818) radical (O₂⁻).[2][5] This is a critical aspect of its cytotoxic effects and its ability to induce oxidative stress.

-

Cytochrome c: Reduced PMS can directly reduce cytochrome c, a property utilized in certain enzymatic assays.[1]

The efficiency of PMS as an electron carrier can be influenced by the specific tetrazolium salt used and the reaction conditions. For instance, in biochemical tests, the electron transfer ability of PMS was found to be higher with iodonitrotetrazolium (B1214958) chloride (INT) than with nitroblue tetrazolium chloride (NBT).[6]

Experimental Protocols Utilizing this compound

The electron-carrying properties of PMS are harnessed in several widely used experimental protocols. Below are detailed methodologies for key assays.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Protocol:

-

Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Prepare a stock solution of MTT at 0.5 mg/ml in phosphate-buffered saline (PBS) and protect it from light.[7]

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7]

-

Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.

-

Record the absorbance at 570 nm using a microplate reader.[3]

XTT Cell Viability Assay

The XTT assay is another colorimetric method for determining cell viability, with the advantage that the formazan product is water-soluble.

Protocol:

-

Grow cells in a 96-well plate.

-

Prepare a fresh XTT stock solution at a concentration of 1 mg/ml in PBS.[8]

-

Prepare a PMS stock solution of 15 mg/ml in PBS and store it at -20°C in the dark.[8]

-

Immediately before use, prepare the XTT/PMS solution by adding 40 µL of the diluted PMS stock (1:100 dilution in PBS) per ml of the XTT solution.[8]

-

Add 50 µL of the XTT/PMS mixture to each well.[8]

-

Incubate the plate at 37°C for 4 hours.[8]

-

Read the absorbance at a wavelength of 450 nm using a microplate reader.[8]

MTS Cell Viability Assay

Similar to the XTT assay, the MTS assay produces a water-soluble formazan product.

Protocol:

-

Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL per well.[9][10]

-

Prepare the MTS solution containing PMS. A typical final concentration of MTS is 0.33 mg/ml.[9][10]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Prepare a 200 mM TRIS buffer at pH 8.

-

Prepare a 50 mM lithium lactate solution.

-

Prepare the NAD/PMS/INT solution shortly before use by mixing:

-

100 µL of PMS stock (0.9 mg/mL in water)

-

100 µL of INT stock (3.3 mg/100 µL in DMSO)

-

2.3 mL of NAD solution (8.6 mg/2.3 mL in water)[12]

-

-

In a 96-well plate, add 50 µL of the cell culture supernatant (sample) or control to each well.

-

Add 50 µL of the NAD/PMS/INT solution to each well.

-

The reaction can be measured as an endpoint assay after 5 minutes or as a kinetic assay by monitoring the change in absorbance over time at 490 nm.[12]

Superoxide Generation Assay (NBT Reduction)

This assay quantifies the production of superoxide radicals.

Protocol:

-

Prepare the following solutions:

-

NBT: 50 mg/mL in 50% ethanol

-

PMS: 10 mM

-

NADPH: 4.7 mM[5]

-

-

In a microplate well, combine:

-

2 µL of NBT solution

-

10 µL of PMS solution

-

5 µL of NADPH solution

-

Water to a final volume of 222 µL[5]

-

-

To confirm that the reduction of NBT is due to superoxide, a parallel reaction can be performed in the presence of superoxide dismutase (SOD).[5]

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Measure the absorbance of the formazan product at approximately 560 nm.[5][13]

Signaling Pathways and Cellular Effects of this compound

Beyond its role in in vitro assays, PMS can exert significant biological effects when introduced to living cells, primarily through the generation of reactive oxygen species and the subsequent induction of oxidative stress.

Induction of Oxidative Stress and Cytotoxicity

The redox cycling of PMS in the presence of oxygen leads to the continuous production of superoxide radicals.[2][5] This can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. The consequences of this include:

-

Depletion of Glutathione (B108866): Increased ROS production leads to the oxidation of reduced glutathione (GSH) to glutathione disulfide (GSSG), depleting the cell's primary antioxidant buffer.

-

Thiol Oxidation: PMS can react with sulfhydryl groups on proteins, leading to their oxidation and potentially altering their function.

-

Alterations in Calcium Homeostasis: Oxidative stress can disrupt intracellular calcium signaling, leading to an influx of calcium and its sequestration in mitochondria.[12]

These events can ultimately trigger apoptotic cell death, a property that has been explored for its potential chemotherapeutic applications.[5]

Modulation of Signaling Pathways

PMS-induced oxidative stress can activate specific cellular signaling pathways.

-

NRF2/ARE Pathway: PMS has been shown to upregulate the expression of NRF2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor that regulates the expression of antioxidant and detoxification genes.[5][14] This represents a cellular defense mechanism against oxidative stress.

-

HIF-1α Degradation: PMS has been found to decrease the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in hypoxic cells.[15][16][17][18] This effect is post-translational and appears to involve a degradation pathway independent of the proteasome.[15][16][17][18]

Visualizing the Mechanisms of this compound

The following diagrams, generated using the DOT language, illustrate the core mechanisms and signaling pathways associated with this compound.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of researchers across various biological disciplines. Its fundamental mechanism as an electron carrier underpins its utility in a wide range of colorimetric assays for assessing cellular health and enzymatic activity. However, this same redox activity is responsible for its ability to induce oxidative stress and modulate critical cellular signaling pathways. A thorough understanding of these dual roles is essential for the accurate interpretation of experimental results and for exploring the potential therapeutic or cytotoxic applications of this versatile compound. This guide provides the foundational knowledge for scientists and drug development professionals to effectively utilize and understand the multifaceted nature of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. A rapid colorimetric assay with the tetrazolium salt MTT and this compound (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arigobio.com [arigobio.com]

- 5. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. Star Republic: Guide for Biologists [sciencegateway.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. This compound decreases HIF-1α accumulation during the exposure of cells to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. academic.oup.com [academic.oup.com]

- 18. tandfonline.com [tandfonline.com]

Phenazine Methosulfate (PMS): An In-depth Technical Guide to its Role as an Electron Carrier in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenazine (B1670421) methosulfate (PMS) is a synthetic, heterocyclic organic compound widely employed in biochemical and cell-based assays as an artificial electron carrier.[1][2] Its principal function is to facilitate the transfer of electrons between molecules that do not efficiently react with each other. PMS is particularly known for its ability to accept electrons from reduced pyridine (B92270) nucleotides, such as NADH and NADPH, and subsequently donate them to a variety of acceptor molecules, including tetrazolium salts, molecular oxygen, or cytochrome c.[1][2][3] This redox cycling capability makes PMS an indispensable tool for measuring enzyme activity, assessing cell viability, and inducing oxidative stress in experimental systems. This guide provides a comprehensive overview of the core mechanisms, applications, and experimental protocols involving PMS for professionals in research and drug development.

Core Mechanism of Action

The utility of PMS is rooted in its capacity to act as a stable, cation-based redox cycler.[4] It can undergo reversible one- or two-electron transfer reactions, allowing it to shuttle electrons from a donor to an acceptor.[4][5]

2.1 Redox Cycling and Electron Transfer

The fundamental mechanism involves two steps:

-

Reduction of PMS: PMS is reduced non-enzymatically by cellular reducing equivalents, most notably NADH and NADPH, which are generated during metabolic processes.[1][2] It can also be reduced by flavoproteins like succinate (B1194679) dehydrogenase.[2][3] The oxidized form of PMS is yellow, while its reduced form (methyl-phenazine, MPH) is colorless.[2][3]

-

Oxidation of Reduced PMS (MPH): The reduced, lipophilic MPH readily donates its acquired electrons to an appropriate acceptor molecule.[3] Since reduced PMS is easily oxidized by molecular oxygen, it is a versatile electron carrier for various acceptors.[2][6]

This cycling allows for the catalytic transfer of electrons, amplifying the signal in many assay systems.

2.2 Generation of Reactive Oxygen Species (ROS)

A significant consequence of PMS redox cycling in aerobic environments is the generation of reactive oxygen species (ROS). When reduced PMS transfers an electron to molecular oxygen (O₂), it forms the superoxide (B77818) radical anion (O₂•⁻).[5][7] This property is often exploited to experimentally induce oxidative stress in cells for research purposes but can also be a confounding factor in assays.[4][8] The generation of superoxide is a key principle in assays for superoxide dismutase (SOD).[9][10]

Quantitative Data

The following tables summarize the key physicochemical properties and typical working concentrations of PMS.

Table 1: Physicochemical Properties of Phenazine Methosulfate

| Property | Value | Reference(s) |

| CAS Number | 299-11-6 | [1][11] |

| Molecular Formula | C₁₄H₁₄N₂O₄S | [1] |

| Molecular Weight | 306.3 g/mol | [2][11] |

| Appearance | Yellow to brown or tan to orange crystalline powder | [1][12] |

| Melting Point | 158-160 °C | [2] |

| Solubility | Soluble in water (approx. 10 mg/mL in PBS, pH 7.2), DMSO (approx. 10 mg/mL), and DMF (approx. 10 mg/mL) | [11][13] |

| Extinction Coefficient (ε) | 26,300 M⁻¹cm⁻¹ at λmax = 387 nm (oxidized form, pH 2-8) | [2] |

| Standard Redox Potential (E⁰') | +0.063 V | [4] |

Table 2: Typical Working Concentrations of PMS in Biological Assays

| Assay Type | Typical PMS Concentration | Target Molecule | Reference(s) |

| MTT / MTS Viability Assay | 0.92 - 25 µM (often used with MTS) | Dehydrogenases | [14][15][16] |

| XTT Viability Assay | 0.3 - 1.2 µM (concentration can vary based on XTT concentration) | Dehydrogenases | [17][18] |

| LDH Cytotoxicity Assay | ~30 µM (0.9 mg in ~100 µL stock) | Lactate (B86563) Dehydrogenase | [19] |

| SOD Activity Assay | Varies widely by kit; often coupled with NADH or Xanthine Oxidase | Superoxide Anion | [9][20] |

| Induction of Oxidative Stress | 1 - 10 µM | Cellular components (induces ROS) | [4][21] |

Visualized Mechanisms and Workflows

The following diagrams illustrate the key roles and workflows of PMS in biological systems.

Caption: General mechanism of PMS as a recyclable electron carrier.

Caption: PMS enhances the reduction of tetrazolium salts in viability assays.

Caption: A typical experimental workflow for a cell viability assay using XTT/PMS.

Caption: Redox cycling of PMS with oxygen leads to superoxide formation.

Detailed Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions, particularly incubation times and reagent concentrations, for their specific cell types and experimental setups.

5.1 Protocol 1: XTT Cell Proliferation/Viability Assay

This assay measures the reduction of the tetrazolium salt XTT by metabolically active cells, a process enhanced by PMS.[18][22]

-

Reagent Preparation:

-

XTT Stock Solution: Prepare a 1 mg/mL solution of XTT in a warm, serum-free culture medium or PBS. Protect from light.

-

PMS Stock Solution: Prepare a PMS stock solution (e.g., 0.9 mg/100 µL or a higher concentration like 15 mg/mL) in PBS.[18][19] Aliquot and store at -20°C, protected from light.[18]

-

XTT/PMS Working Solution: Immediately before use, prepare the working solution. For every 1 mL of XTT stock solution, add a specified volume of PMS stock (e.g., 40 µL of a diluted PMS stock).[18] The final concentration of PMS is critical and should be optimized.

-

-

Assay Procedure:

-

Seed cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with the test compound at various concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 50 µL of the freshly prepared XTT/PMS working solution to each well.[18]

-

Incubate the plate at 37°C for 2 to 4 hours, or until a sufficient color change is observed.[18]

-

Gently shake the plate to ensure the formazan product is evenly dissolved.

-

Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background noise.

-

5.2 Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies LDH released from damaged cells into the culture medium. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. PMS then transfers electrons from NADH to a tetrazolium salt (like INT) to produce a colored formazan.[19]

-

Reagent Preparation:

-

Assay Buffer: 200 mM TRIS, pH 8.0.[19]

-

Substrate Solution: 50 mM Lithium Lactate.[19]

-

NAD Solution: 8.6 mg NAD in 2.3 mL water. Aliquot and store at -20°C.[19]

-

INT Solution: 3.3 mg INT in 100 µL DMSO. Aliquot and store at -20°C.[19]

-

PMS Stock: 0.9 mg PMS in 100 µL water. Aliquot and store at -20°C.[19]

-

Catalyst/Dye Solution (prepare fresh): Mix 100 µL PMS stock, 100 µL INT solution, and 2.3 mL NAD solution. This solution is light-sensitive.[19]

-

-

Assay Procedure:

-

After treating cells with test compounds, centrifuge the 96-well plate to pellet any detached cells.

-

Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottomed 96-well plate.

-

Prepare controls: medium-only (background), untreated cells (low control), and cells treated with a lysis buffer (high control).

-

Add 50 µL of the substrate solution (Lithium Lactate) to each well.

-

Add 50 µL of the freshly prepared Catalyst/Dye Solution to each well.

-

Incubate the plate in the dark at room temperature for 10-30 minutes.

-

Measure the absorbance at 490 nm.[19]

-

Calculate cytotoxicity as: [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100.

-

5.3 Protocol 3: Superoxide Dismutase (SOD) Activity Assay

This assay measures the inhibition of superoxide-mediated reduction of a tetrazolium salt. PMS can be used to facilitate the non-enzymatic generation of superoxide from NADH.[9][20]

-

Reagent Preparation (Example using NBT):

-

Reaction Buffer: e.g., 50 mM Phosphate buffer with 0.1 mM EDTA, pH 7.8.

-

NADH Solution: Prepare a stock solution of NADH in the reaction buffer.

-

Nitroblue Tetrazolium (NBT) Solution: Prepare a stock solution of NBT in the reaction buffer.

-

PMS Solution: Prepare a fresh solution of PMS in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the sample (e.g., tissue homogenate, cell lysate) to be tested for SOD activity.

-

Add the reaction components in the following order: NBT solution, followed by NADH solution.

-

Initiate the reaction by adding the PMS solution. This will start the generation of superoxide, which in turn reduces NBT to a blue formazan.

-

In the presence of SOD from the sample, the superoxide is dismutated, leading to a lower rate of NBT reduction.

-

Monitor the change in absorbance at ~560 nm over time (kinetic assay) or read at a fixed endpoint.

-

Calculate the percentage of inhibition of NBT reduction compared to a control without the SOD sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[20][23]

-

Handling, Storage, and Stability

Proper handling of PMS is critical for reproducible results.

-

Preparation: Solutions should ideally be prepared fresh in deionized water or an appropriate buffer.[2] Avoid neutral buffers if storing for extended periods.[2]

-

Light Sensitivity: PMS is highly sensitive to light.[2][24] Solutions will decompose within minutes when exposed to direct sunlight and over a few hours in diffuse light.[2] Always prepare, store, and use PMS solutions in light-protected containers (e.g., amber tubes or tubes wrapped in foil).

-

Storage: PMS as a solid should be stored at -20°C for long-term stability (≥4 years).[11][13] Aqueous solutions are stable for several months when stored frozen at -20°C and protected from light.[2]

Conclusion

This compound is a powerful and versatile tool in biological research, primarily functioning as an artificial electron carrier to couple cellular redox reactions to detectable endpoints. Its role is central to widely used assays for cell viability, cytotoxicity, and enzyme activity. However, researchers must be cognizant of its intrinsic properties, including its potential cytotoxicity at high concentrations and its ability to generate ROS, which can influence experimental outcomes.[4][25] By understanding its core mechanisms and adhering to proper handling and optimized protocols, scientists can effectively leverage PMS to gain critical insights in cellular biology and pharmacology.

References

- 1. biofargo.com [biofargo.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mpbio.com [mpbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress [mdpi.com]

- 9. Phenazine methosulphate: Significance and symbolism [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. caymanchem.com [caymanchem.com]

- 14. MTT assay - Wikipedia [en.wikipedia.org]

- 15. broadpharm.com [broadpharm.com]

- 16. Pharmaexposure: MTT Assay for Cell Viability [pharmaexposure.blogspot.com]

- 17. researchgate.net [researchgate.net]

- 18. Star Republic: Guide for Biologists [sciencegateway.org]

- 19. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 23. kamiyabiomedical.com [kamiyabiomedical.com]

- 24. The sensitivity to light of solutions of phenazine methosulphate: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cytotoxicity of this compound in isolated rat hepatocytes is associated with superoxide anion production, thiol oxidation and alterations in intracellular calcium ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenazine Methosulfate: A Technical Guide to its Discovery, History, and Research Applications

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Phenazine (B1670421) methosulfate (PMS), a synthetic N-alkylphenazinium cation, has been a cornerstone in biochemical and cellular research for decades. Initially recognized for its utility as an electron carrier, its applications have expanded significantly, revealing a complex and potent molecule with diverse biological effects. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted research applications of PMS, offering valuable insights for professionals in life sciences and drug development.

Historical Perspective and Discovery

The journey of phenazine methosulfate began in the early 20th century. The parent compound, phenazine, was first synthesized in the 19th century, and its derivatives quickly became subjects of chemical investigation.

The Genesis of a Versatile Reagent: The first documented synthesis of this compound is attributed to Kehrmann and Havas in 1913.[1] However, its profound impact on biological research would not be realized for several more decades. In the mid-1960s, researchers began to explore the use of PMS in histochemistry, particularly for the localization of dehydrogenase enzymes.[2][3][4][5] These early studies established PMS as a crucial tool for visualizing metabolic activity within tissues.

Core Functionality: An Efficient Electron Carrier

At its core, this compound is a redox-active compound that functions as an intermediate electron carrier.[6] It readily accepts electrons from reducing agents, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), and transfers them to an acceptor molecule. This property is central to its most common applications.

The Link to Tetrazolium Salts: PMS is famously used in conjunction with tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and MTS, in colorimetric assays to determine cell viability and proliferation.[3][7][8][9] In these assays, dehydrogenases in viable cells reduce NAD(P)H. PMS then acts as an intermediary, shuttling electrons from NAD(P)H to the tetrazolium salt, reducing it to a colored formazan (B1609692) product. The intensity of the color is directly proportional to the number of metabolically active cells.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physicochemical and redox properties.

| Property | Value | Reference |

| Molar Mass | 306.34 g/mol | [10] |

| Appearance | Yellow to brown crystalline powder | [10] |

| Redox Potential (E⁰') | +0.063 V | [11] |

| Oxidized PMS (Aqueous) | Green fluorescence (λem: 526 nm under 340 nm excitation) | [10] |

| Reduced PMS (Methyl-phenazine) | Blue fluorescence (λem: 465 nm under 340 nm excitation) | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments involving this compound.

MTT Cell Viability Assay

This protocol is a standard method to assess cell viability through metabolic activity.

Materials:

-

Cells cultured in a 96-well plate

-

MTT solution (5 mg/mL in sterile PBS)

-

This compound (PMS) solution (optional, typically used in specific assay kits to enhance the reaction)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Multi-well spectrophotometer

Procedure:

-

Plate cells in a 96-well plate at a desired density and allow them to adhere and grow for the desired period.

-

Treat cells with the compound of interest for the specified duration.

-

Following treatment, add 10 µL of MTT solution to each well. If using PMS as an enhancer, it is typically included in a combined reagent with the tetrazolium salt as per the manufacturer's instructions.

-

Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

-

After incubation, add 100 µL of the solubilization solution to each well.

-

Gently mix the contents of the wells to ensure complete dissolution of the formazan crystals.

-

Read the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.[1][12]

NBT Assay for Superoxide (B77818) Generation

This assay measures the production of superoxide radicals, a key aspect of PMS-induced oxidative stress.

Materials:

-

Nitroblue tetrazolium (NBT) solution (50 mg/mL in 50% ethanol)

-

This compound (PMS) solution (10 mM)

-

NADPH solution (4.7 mM)

-

Superoxide dismutase (SOD) from bovine erythrocytes (optional, as a control)

-

Deionized water

Procedure:

-

In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the following reagents: 2 µL of NBT solution, 10 µL of PMS solution, and 5 µL of NADPH solution.

-

To a control reaction, add 20 µL of SOD to confirm that the NBT reduction is superoxide-dependent.

-

Adjust the total volume to 222 µL with deionized water.

-

Incubate the reactions and measure the formation of the reduced formazan product spectrophotometrically at a wavelength appropriate for the formazan derivative of NBT. The reduction of NBT by superoxide results in a colored product.[11]

Signaling Pathways and Logical Relationships

This compound is a potent inducer of oxidative stress, which triggers a cascade of cellular responses. The following diagram illustrates the key events in the PMS-induced oxidative stress and cell death pathway.

Caption: PMS-Induced Oxidative Stress Pathway.

Beyond a Simple Electron Carrier: A Pro-oxidant and Potential Therapeutic

While its role as an electron shuttle is well-established, research has unveiled a more complex and biologically active side to PMS. It is now understood that in the presence of reducing equivalents and oxygen, PMS can undergo redox cycling to generate superoxide radicals (O₂⁻).[11][13][14][15] This production of reactive oxygen species (ROS) can induce significant oxidative stress in cellular systems.

This pro-oxidant activity has led to the investigation of PMS as an experimental therapeutic agent, particularly in cancer research.[7][11][16] Studies have shown that the induction of lethal oxidative and mitochondrial stress by PMS can trigger apoptotic cell death in malignant cells.[11] This opens up new avenues for repurposing this classic biochemical reagent for therapeutic applications.

The mechanism of PMS-induced cell death involves the upregulation of stress-response genes, including those regulated by the NRF2 pathway, such as heme oxygenase-1 (HO-1).[11] Furthermore, PMS has been shown to cause mitochondrial dysfunction, a key event in the initiation of apoptosis.[6]

Conclusion

From its synthesis over a century ago to its current exploration as a potential anti-cancer agent, this compound has proven to be a remarkably versatile tool in scientific research. Its fundamental role as an electron carrier continues to be indispensable in a wide range of biochemical assays. Concurrently, its ability to induce oxidative stress provides a powerful model for studying cellular responses to redox imbalances and holds promise for the development of novel therapeutic strategies. This guide serves as a comprehensive resource for researchers and professionals, encapsulating the critical knowledge surrounding this important molecule and paving the way for future discoveries.

References

- 1. researchhub.com [researchhub.com]

- 2. The use of this compound for improving the histochemical localization of ketose reductase (L-iditol:NAD oxidoreductase, or sorbitol dehydrogenase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SOME OBSERVATIONS CONCERNING THE ROLE OF this compound IN HISTOCHEMICAL DEHYDROGENASE METHODS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of this compound in enzyme histochemistry of human muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EFFECTS OF this compound IN HISTOCHEMISTRY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|CAS 299-11-6|Research Grade [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Studies on the phenazine methosulphate--tetrazolium salt capture reaction in NAD(P)+-dependent dehydrogenase cytochemistry. III. The role of superoxide in tetrazolium reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid colorimetric assay with the tetrazolium salt MTT and this compound (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Generation of free radicals from this compound in Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of this compound in isolated rat hepatocytes is associated with superoxide anion production, thiol oxidation and alterations in intracellular calcium ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenazine Methosulfate: A Technical Guide to its Chemical Properties, Structure, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine (B1670421) methosulfate (PMS), also known as N-methylphenazonium methosulfate, is a cationic organic dye and a versatile redox-active compound extensively employed in biochemical and cellular assays.[1][2] Its primary function is as an intermediate electron carrier, facilitating the transfer of electrons from electron donors like NADH and NADPH to various electron acceptors, including tetrazolium salts and molecular oxygen.[3][4] This property makes PMS an invaluable tool for studying a wide range of biological processes, from cellular respiration and enzyme kinetics to the generation of reactive oxygen species (ROS) and cytotoxicity. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of phenazine methosulfate, with a focus on experimental protocols and the underlying biochemical mechanisms.

Chemical Properties and Structure

This compound is a yellowish-green to brown crystalline powder that is sensitive to light.[5][6][7] Its core structure consists of a planar tricyclic phenazine ring system, which is responsible for its redox activity. The positive charge is localized on one of the nitrogen atoms, which is quaternized with a methyl group. This cationic 5-methylphenazin-5-ium (B10769313) moiety is ionically bonded to a methyl sulfate (B86663) anion.[1]

Chemical Structure

The chemical structure of this compound is depicted below:

-

IUPAC Name: 5-methylphenazin-5-ium;methyl sulfate[1]

-

SMILES: C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-][1]

-

InChI: InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1[1]

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C14H14N2O4S | [1][5] |

| Molecular Weight | 306.34 g/mol | [1][8] |

| Melting Point | 158-160 °C (with decomposition) | [3][5] |

| Appearance | Yellow to brown crystalline solid | [1][6] |

| Solubility | Soluble in water, methanol, ethanol, DMSO, and dimethylformamide. Insoluble in benzene (B151609) and diethyl ether. | [5][9][10] |

| Storage Temperature | -20°C | [5][9] |

| UV/Vis Maximum Absorption (λmax) | 259 nm, 386 nm | [9] |

| Molar Extinction Coefficient (at 387 nm) | 26,300 M⁻¹cm⁻¹ (pH 2-8) | [3] |

Core Function: Electron Carrier and Redox Cycling

The utility of this compound in biological research stems from its ability to act as an electron shuttle. The oxidized form of PMS is a yellow cation that can readily accept electrons from reducing agents such as NADH and NADPH, as well as from flavoproteins like succinate (B1194679) dehydrogenase.[3][11] Upon reduction, it forms the colorless, neutral, and more lipophilic methyl-phenazine (MPH).[12] This reduced form can then donate electrons to an acceptor molecule, regenerating the oxidized PMS and completing the redox cycle.

This redox cycling has two major applications:

-

Coupling to Colorimetric Indicators: In many enzyme assays, the reduction of colorless tetrazolium salts (e.g., MTT, NBT, XTT, MTS) to intensely colored formazan (B1609692) products is used to quantify enzyme activity or cell viability. PMS acts as an intermediate, transferring electrons from the enzymatic reaction to the tetrazolium salt, thereby amplifying the signal.[6][13][14]

-

Generation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the reduced form of PMS can donate an electron to O₂, forming the superoxide (B77818) radical (O₂⁻).[1][15] This property is exploited in studies of oxidative stress and has even been explored for its potential as a chemotherapeutic agent to induce apoptosis in cancer cells.

The following diagram illustrates the central role of PMS in these two key processes.

Caption: Redox cycling of this compound (PMS).

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. PMS can be used to enhance the reaction rate.[13]

Methodology

-

Cell Plating: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with the test compound for the desired duration.

-

MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Incubation with MTT: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of the MTT stock solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][13]

The following diagram outlines the workflow for the MTT assay.

Caption: Workflow for the MTT cell viability assay.

Superoxide Production Assay using NBT

This assay quantifies the production of superoxide radicals by measuring the reduction of Nitroblue Tetrazolium (NBT) to a blue formazan product. The reaction is driven by the redox cycling of PMS in the presence of an electron donor like NADPH.[1]

Methodology

-

Reagent Preparation:

-

NBT solution: 50 mg/mL in 50% ethanol.

-

PMS solution: 10 mM in water.

-

NADPH solution: 4.7 mM in water.

-

Superoxide dismutase (SOD) solution: ~1135 units in water (for control).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

2 µL of NBT solution

-

10 µL of PMS solution

-

5 µL of NADPH solution

-

For the control, add 20 µL of SOD solution.

-

Add water to a final volume of 222 µL.

-

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance of the solution at 560 nm. The increase in absorbance corresponds to the amount of formazan produced, which is indicative of superoxide generation. The reaction in the presence of SOD serves as a negative control to confirm that the NBT reduction is indeed mediated by superoxide.[1]

The logical relationship of the components in the NBT assay is shown below.

Caption: Logical flow of the NBT assay for superoxide detection.

Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the activity of succinate dehydrogenase (Complex II of the electron transport chain) by monitoring the reduction of an artificial electron acceptor. PMS is used to transfer electrons from SDH to a colorimetric indicator, 2,6-dichlorophenolindophenol (DCPIP).

Methodology

-

Sample Preparation:

-

Homogenize tissue or cells in an appropriate buffer (e.g., SDH Assay Buffer).

-

Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

-

-

Reaction Mixture: Prepare a reaction mix containing:

-

SDH Assay Buffer

-

Succinate (substrate)

-

DCPIP (electron acceptor)

-

PMS (electron carrier)

-

-

Assay Procedure:

-

Add the sample (supernatant) to a 96-well plate.

-

Add the reaction mixture to initiate the reaction.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode. The rate of decrease in absorbance is proportional to the SDH activity.[11]

-

The experimental workflow for the SDH activity assay is as follows:

Caption: Workflow for the Succinate Dehydrogenase (SDH) activity assay.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of researchers, scientists, and drug development professionals. Its ability to act as an efficient electron carrier makes it indispensable for a variety of colorimetric assays that measure enzyme activity and cell viability. Furthermore, its capacity to generate superoxide radicals provides a valuable method for studying oxidative stress and its implications in disease and therapy. A thorough understanding of its chemical properties, structure, and the mechanisms underlying its function is crucial for the successful design and interpretation of experiments in which it is employed. The detailed protocols and diagrams provided in this guide serve as a comprehensive resource for the effective application of this compound in scientific research.

References

- 1. Repurposing the Electron Transfer Reactant this compound (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Succinate Dehydrogenase (SDH) DCPIP/PMS Assay [bio-protocol.org]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nitrate reductase activity test: this compound-ferricyanide stop reagent replaces postassay treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sunlongbiotech.com [sunlongbiotech.com]

- 10. Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid colorimetric assay with the tetrazolium salt MTT and this compound (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the phenazine methosulphate--tetrazolium salt capture reaction in NAD(P)+-dependent dehydrogenase cytochemistry. III. The role of superoxide in tetrazolium reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. content.abcam.com [content.abcam.com]

The Role of Phenazine Methosulfate in Generating Superoxide Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and applications of phenazine (B1670421) methosulfate (PMS) in the generation of superoxide (B77818) radicals (O₂⁻•). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize PMS as a tool to induce oxidative stress and study its downstream effects. This guide details the core chemical reactions, presents quantitative data in structured tables, provides detailed experimental protocols for superoxide detection, and visualizes key pathways and workflows using the DOT language for Graphviz.

Core Concepts: The Chemistry of PMS-Mediated Superoxide Generation

Phenazine methosulfate is a versatile redox cycling agent widely employed in biochemical assays as an electron carrier. Its primary role in the context of this guide is to facilitate the transfer of electrons from a donor molecule, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to molecular oxygen (O₂), resulting in the formation of the superoxide radical.

The fundamental mechanism involves a two-step process:

-

Reduction of PMS: PMS, in its oxidized state (PMS⁺), accepts an electron from a reducing agent like NADH or NADPH, leading to the formation of the reduced, unstable PMS radical (PMS•).

-

Oxidation of Reduced PMS and Superoxide Formation: The reduced PMS radical then readily donates this electron to molecular oxygen, regenerating the oxidized PMS⁺ and producing a superoxide anion radical.

This redox cycling can occur repeatedly, allowing a small amount of PMS to generate a significant and sustained flux of superoxide radicals as long as the electron donor and oxygen are available. This non-enzymatic system provides a controllable method for inducing oxidative stress in both cellular and acellular environments.[1][2]

It is crucial to note a significant caveat when using the common nitroblue tetrazolium (NBT) assay to detect superoxide generated by the PMS/NADH system. Research has indicated that in this specific reaction mixture, the NBT molecule itself can be directly reduced by NADH and PMS, and the subsequent auto-oxidation of the reduced NBT is a primary source of the superoxide detected.[3][4] Therefore, while PMS is involved in the electron transfer chain, it is not the sole or even primary direct donor of electrons to oxygen in the presence of NBT. When using other detection methods, such as cytochrome c reduction or fluorescent probes, PMS acts more directly as the electron shuttle to oxygen.

Quantitative Data on PMS-Mediated Superoxide Generation

The efficiency of superoxide generation and its downstream effects are dependent on the concentrations of the reactants. The following tables summarize quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| In Vitro Superoxide Generation | |||

| Rate of Superoxide Production | ~40 nmol/min/mg | Isolated complex I, in the presence of NADH. | [5] |

| Rate of Cellular Superoxide Production | ~1.6 µM/min | Macrophages exposed to 1.7 µg/mL 9,10-phenanthrenequinone (a similar redox cycler). | [6] |

| Cellular Effects of PMS-Induced Oxidative Stress | |||

| GSH Depletion in A375 Melanoma Cells | ~30% reduction | 10 µM PMS, 1 hour exposure. | [7] |

| GSH Depletion in A375 Melanoma Cells | ~50% reduction | 10 µM PMS, 3 hours exposure. | [7] |

Table 1: Quantitative analysis of superoxide production and cellular effects.

| PMS Concentration (µM) | NADH Concentration (µM) | Effect on Na⁺/K⁺ ATPase Activity (nmol Pi/mg protein/min) | Cell Type | Reference |

| 0 (Control) | 166 | ~150 | Mouse brain synaptosomes | [8] |

| 0.01 | 166 | ~175 | Mouse brain synaptosomes | [8] |

| 0.1 | 166 | ~200 | Mouse brain synaptosomes | [8] |

| 1 | 166 | ~225 | Mouse brain synaptosomes | [8] |

| 10 | 166 | ~250 | Mouse brain synaptosomes | [8] |

| 50 | 166 | ~275 | Mouse brain synaptosomes | [8] |

| 100 | 166 | ~280 | Mouse brain synaptosomes | [8] |

| 250 | 166 | ~260 | Mouse brain synaptosomes | [8] |

Table 2: Dose-dependent effect of PMS on Na⁺/K⁺ ATPase activity in the presence of NADH.

Experimental Protocols

Detailed methodologies for the detection of superoxide generated by PMS are provided below. It is recommended to optimize concentrations and incubation times for specific experimental systems.

Nitroblue Tetrazolium (NBT) Reduction Assay (Spectrophotometric)

This assay measures the reduction of NBT to formazan (B1609692) by superoxide, which results in a color change that can be quantified spectrophotometrically at 560 nm.[9][10][11]

Reagents:

-

Tris-HCl buffer (16 mM, pH 8.0)

-

NBT solution (50 µM in Tris-HCl buffer)

-

NADH solution (78 µM in Tris-HCl buffer)

-

PMS solution (10 µM in Tris-HCl buffer)

-

(Optional) Superoxide dismutase (SOD) solution (10 units/mL) for control experiments.

Protocol:

-

Prepare the reaction mixture in a 3 mL cuvette by adding:

-

1 mL of NBT solution

-

1 mL of NADH solution

-

The sample to be tested for superoxide scavenging activity (or buffer for control).

-

-

To a parallel control cuvette, add SOD solution to confirm that the NBT reduction is superoxide-dependent.

-

Initiate the reaction by adding 1 mL of PMS solution to the mixture.

-

Incubate the reaction mixture at 25°C for 5 minutes.

-

Measure the absorbance at 560 nm using a spectrophotometer. The blank should contain the buffer and all reagents except PMS.

Cytochrome c Reduction Assay (Spectrophotometric)

This assay is based on the reduction of ferricytochrome c to ferrocytochrome c by superoxide, leading to an increase in absorbance at 550 nm.[12][13][14]

Reagents:

-

Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8)

-

Cytochrome c solution (from horse heart, 10-20 µM in phosphate buffer)

-

NADH or NADPH solution (e.g., 100 µM in phosphate buffer)

-

PMS solution (e.g., 5 µM in phosphate buffer)

-

(Optional) SOD solution (10 units/mL)

Protocol:

-

In a spectrophotometer cuvette, prepare a reaction mixture containing phosphate buffer, cytochrome c, and NADH/NADPH.

-

Establish a baseline reading at 550 nm.

-

Initiate the reaction by adding PMS to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the rate of superoxide generation.

-

In a parallel experiment, the addition of SOD should inhibit the reduction of cytochrome c, confirming the specificity of the assay for superoxide.

MitoSOX Red Assay for Mitochondrial Superoxide (Fluorescence Microscopy or Flow Cytometry)

MitoSOX Red is a cell-permeable fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[15][16][17][18][19][20][21][22][23]

Reagents:

-

MitoSOX Red reagent (5 mM stock solution in DMSO)

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable cell culture medium.

-

PMS solution (prepare a stock solution in a suitable solvent and dilute in culture medium to the desired final concentration).

Protocol:

-

Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dishes for microscopy or 96-well plates for flow cytometry).

-

Prepare the MitoSOX Red working solution by diluting the 5 mM stock solution to a final concentration of 1-5 µM in pre-warmed HBSS or culture medium. The optimal concentration should be determined empirically.

-

Remove the culture medium from the cells and wash once with pre-warmed buffer.

-

Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Wash the cells gently three times with the warm buffer.

-

Treat the cells with the desired concentration of PMS in fresh, pre-warmed medium.

-

Immediately proceed with imaging using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or analysis by flow cytometry (typically using the PE channel).

Mandatory Visualizations

Chemical Reaction and Experimental Workflow

The following diagrams illustrate the core chemical reaction of PMS-mediated superoxide generation and a typical experimental workflow for its detection.

Caption: Redox cycling of PMS leading to superoxide generation.

Caption: A generalized workflow for detecting PMS-generated superoxide.

Signaling Pathway: Nrf2 Activation by PMS-Induced Superoxide

The generation of superoxide by PMS induces a state of oxidative stress, which in turn activates cellular defense mechanisms. A key pathway in this response is the Keap1-Nrf2 signaling pathway.

Caption: Activation of the Nrf2 pathway by PMS-induced superoxide.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. The increase in intracellular reactive oxygen species (ROS), including superoxide, generated by PMS leads to the oxidation of critical cysteine residues on Keap1 and/or the activation of upstream kinases such as Protein Kinase C (PKC), PI3K/Akt, and Mitogen-Activated Protein Kinases (MAPKs).[1][24][25] This results in a conformational change in Keap1, leading to the release of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cell's capacity to counteract oxidative stress.[1][26][27] However, if the level of oxidative stress is overwhelming, it can lead to cellular damage and apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. On the mechanism of production of superoxide radical by reaction mixtures containing NADH, this compound, and nitroblue tetrazolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The involvement of superoxide anions in the nitro blue tetrazolium chloride reduction mediated by NADH and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of superoxide production by NADH:ubiquinone oxidoreductase (complex I) from bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Superoxide Release by Macrophages through NADPH Oxidase Activation Dominating Chemistry by Isoprene Secondary Organic Aerosols and Quinones to Cause Oxidative Damage on Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Nrf2 by Mitochondrial Reactive Oxygen Species in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Superoxide anion scavenging activity of alk(en)yl phenol compounds by using PMS-NADH system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. mdpi.com [mdpi.com]

- 18. [PDF] Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress | Semantic Scholar [semanticscholar.org]

- 19. Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Utilizing Phenazine Methosulfate in Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenazine (B1670421) methosulfate (PMS) is a versatile artificial electron carrier widely employed in biochemical and enzyme assays. Its primary function is to facilitate the transfer of electrons from a donor, typically a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH) generated by a dehydrogenase enzyme, to a final electron acceptor. This final acceptor is often a tetrazolium salt, which upon reduction, forms a colored formazan (B1609692) product, allowing for spectrophotometric quantification of enzyme activity. This guide provides a comprehensive overview of the fundamental principles, practical applications, and potential pitfalls of using PMS in enzyme assays.

Mechanism of Action

Phenazine methosulfate acts as an intermediate in electron transport chains. The oxidized form of PMS is yellow, while its reduced form is colorless.[1] The core principle of its use in enzyme assays, particularly for dehydrogenases, involves a coupled reaction. The dehydrogenase catalyzes the oxidation of its substrate, leading to the reduction of NAD⁺ to NADH or NADP⁺ to NADPH. PMS then non-enzymatically accepts electrons from NADH or NADPH, becoming reduced in the process.[1][2] Subsequently, the reduced PMS transfers these electrons to a final acceptor, which is often a tetrazolium salt like nitroblue tetrazolium (NBT) or iodonitrotetrazolium (B1214958) chloride (INT).[3][4] The reduction of the tetrazolium salt results in the formation of a intensely colored, water-insoluble formazan, the absorbance of which can be measured to determine the rate of the enzymatic reaction.[3][4]

dot

Caption: General mechanism of a PMS-coupled enzyme assay.

Data Presentation: Quantitative Parameters

The optimal concentrations of PMS and other reagents can vary depending on the specific enzyme, substrate, and assay conditions. The following tables summarize typical concentration ranges and key properties.

Table 1: Typical Reagent Concentrations in PMS-Coupled Assays

| Reagent | Typical Concentration Range | Enzyme Assay Example |

| This compound (PMS) | 15 µM - 1 mM | Lactate (B86563) Dehydrogenase, Succinate Dehydrogenase, Ethanol Dehydrogenase |

| Tetrazolium Salt (e.g., NBT, INT) | 300 µM - 2 mM | Lactate Dehydrogenase, Succinate Dehydrogenase |

| NAD⁺/NADH or NADP⁺/NADPH | 300 µM - 6.4 mM | Lactate Dehydrogenase |

| Substrate | 10 mM - 160 mM | Lactate, Succinate, Ethanol |

| Buffer | 100 mM - 200 mM | Tris-HCl, Phosphate (B84403) Buffer |

| pH | 7.0 - 9.0 | Lactate Dehydrogenase, Ethanol Dehydrogenase |

Table 2: Properties of this compound (PMS) and its Analog 1-Methoxy-PMS

| Property | This compound (PMS) | 1-Methoxy-PMS |

| Molar Extinction Coefficient (Oxidized) | 26,300 M⁻¹cm⁻¹ at 387 nm (pH 2-8)[1] | Not readily available |

| Turnover Number (with NADH and NBT) | 10-12 s⁻¹ | 10-12 s⁻¹[5][6] |

| Photochemical Stability | Highly sensitive to light; solutions can decompose in minutes in direct sunlight.[1] | Photochemically stable; solutions can be stored at room temperature for over 3 months without protection from light.[7] |

| Color of Solution | Yellow (oxidized), Colorless (reduced)[1] | Rosy pink[8] |

| Redox Potential (E₀') | Not readily available | +63 mV[7] |

| Common Applications | Dehydrogenase assays, superoxide (B77818) generation[1][2] | Electron mediator in NAD(P)H-tetrazolium based assays[7] |

Experimental Protocols

Below are detailed methodologies for common enzyme assays utilizing PMS.

Lactate Dehydrogenase (LDH) Activity Assay

This protocol is adapted for a microplate reader format.

Reagents:

-

200 mM Tris Buffer (pH 8.0): Prepare by dissolving Tris-HCl and Tris-base in deionized water.

-

50 mM Lithium Lactate: Dissolve lithium lactate in deionized water.

-

INT Stock Solution (33 mg/mL in DMSO): Dissolve iodonitrotetrazolium chloride (INT) in dimethyl sulfoxide (B87167) (DMSO). This can be stored in aliquots at -20°C.

-

PMS Stock Solution (9 mg/mL in water): Dissolve this compound in deionized water. This can be stored in aliquots at -20°C.

-

NAD⁺ Stock Solution (3.7 mg/mL in water): Dissolve β-Nicotinamide adenine dinucleotide, hydrate (B1144303) in deionized water. This can be stored in aliquots at -20°C.

-

NAD/PMS/INT Working Solution: Shortly before use, mix the stock solutions of PMS, INT, and NAD⁺. This solution is stable for several hours but will gradually darken.

Procedure:

-

Prepare wells for samples, positive controls (if available), and negative controls (using water instead of sample) in a 96-well microplate. It is recommended to run all samples and controls in triplicate.

-

Add the NAD/PMS/INT working solution to each well.

-

Add 50 µL of the sample or control to the appropriate wells.

-

The assay can be performed as an endpoint assay (incubate for 5-10 minutes at room temperature and then read the absorbance) or as a kinetic assay.

-

Measure the absorbance at 490 nm using a microplate reader. For kinetic assays, the maximum slope of the absorbance change over time is used to determine the enzyme activity.

dot

Caption: Workflow for a typical LDH assay using PMS.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is a general guideline for the histochemical demonstration of SDH activity.

Reagents:

-

0.2 M Phosphate Buffer (pH 7.4)

-

Sodium Succinate

-

Nitro Blue Tetrazolium (NBT)

-

This compound (PMS)

-

Acetone (B3395972) solutions (30%, 60%, 90% in deionized water)

-

Aqueous Mounting Medium (e.g., glycerol-based)

Procedure:

-

Prepare fresh frozen sections of the tissue sample (e.g., muscle biopsy) and mount them on coverslips.

-

Prepare the incubation medium by dissolving sodium succinate, NBT, and a small amount of PMS in the phosphate buffer. The exact concentrations may need to be optimized.

-

Incubate the coverslips with the tissue sections in the staining incubation medium at room temperature. Incubation times can vary from 30 minutes to overnight depending on the enzyme activity.

-

After incubation, wash the sections with several exchanges of deionized water.

-

To remove unbound NBT, perform sequential washes with 30%, 60%, and 90% acetone solutions.

-

Rinse the sections again with deionized water.

-

Mount the coverslips on slides using an aqueous mounting medium.

-

The sites of SDH activity will be marked by the deposition of a purple-blue formazan pigment.

General Protocol for Nitric Oxide Reductase (NOR) Activity Assay

While many commercial kits for nitric oxide synthase (NOS) activity exist, a PMS-based assay for nitric oxide reductase (NOR) can be performed using ascorbate (B8700270) as the electron donor.

Reagents:

-

Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Ascorbic Acid Solution: Prepare fresh.

-

This compound (PMS) Solution

-

Nitric Oxide (NO) Donor (e.g., SNP, SNAP)

-

Hemoglobin Solution (for detection of NO consumption)

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, ascorbic acid, and PMS.

-

Add the enzyme sample (containing NOR) to the reaction mixture.

-

Initiate the reaction by adding the NO donor.

-

Monitor the consumption of NO over time. This can be done by measuring the change in absorbance of a reporter molecule like hemoglobin, which has a distinct spectrum in its NO-bound and unbound forms.

Stability and Handling of this compound

PMS is a light-sensitive compound, and its solutions can decompose rapidly, especially when exposed to direct sunlight (within 5-10 minutes).[1] Therefore, it is crucial to handle PMS with care to ensure reproducible assay results.

-

Storage: Solid PMS should be stored at -20°C in the dark.

-

Solution Preparation: PMS solutions should be prepared fresh in deionized water, not in neutral buffers, and protected from light.[1] Wrapping containers in aluminum foil is a common practice.

-

Solution Stability: Aqueous solutions of PMS are stable for several months when frozen and protected from light.[1] In solution and exposed to light, PMS can degrade to form pyocyanine and other products.[1] One study found that PMS solutions were sufficiently stable for reproducible quantitative measurements of dehydrogenase activity for up to two hours when exposed to laboratory light.[9]

-

Stabilizers: Polyvalent cations such as Ca²⁺, Mg²⁺, and Mn²⁺ at concentrations of 100 mM have been shown to stabilize PMS solutions stored for a month, but this protection is not effective against decomposition by sunlight.[1]

Interferences and Troubleshooting

Several factors can interfere with PMS-based assays, leading to inaccurate results.

Table 3: Common Interferences and Troubleshooting in PMS-Based Assays

| Interference/Problem | Mechanism | Mitigation/Solution |

| Oxygen | Oxygen can compete with the tetrazolium salt for electrons from reduced PMS, leading to the formation of superoxide radicals and an underestimation of enzyme activity.[2][10] | Perform assays under anaerobic conditions or use a higher concentration of the tetrazolium salt (e.g., 5 mM NBT) to outcompete oxygen.[2] |

| Sulfhydryl Compounds | PMS can react with sulfhydryl groups present in some enzymes or other components of the assay mixture, leading to inhibition of the enzyme or interference with the electron transfer chain.[1] | Consider pre-treating samples with a sulfhydryl-blocking agent like N-ethylmaleimide (NEM) if sulfhydryl interference is suspected.[11] |

| Light Exposure | As mentioned, light can cause the degradation of PMS, reducing its effectiveness as an electron carrier. | Prepare PMS solutions fresh and protect them from light at all times. |

| High Background Signal | This can be due to the non-enzymatic reduction of the tetrazolium salt by components in the sample or by the spontaneous degradation of PMS. | Run appropriate controls, including a blank without the enzyme or substrate, to subtract the background signal. |

| Precipitation of Reagents | The formazan product is inherently insoluble, but other components may also precipitate, especially at high concentrations. | Ensure all reagents are fully dissolved and consider optimizing reagent concentrations. |

dot

Caption: A logical guide to troubleshooting common issues in PMS-based assays.

Conclusion